molecular formula C6H2BrClINO2 B2601924 1-bromo-2-chloro-4-iodo-5-nitrobenzene CAS No. 1263377-21-4

1-bromo-2-chloro-4-iodo-5-nitrobenzene

Cat. No.: B2601924
CAS No.: 1263377-21-4
M. Wt: 362.35
InChI Key: FAASTNUYSNSGHG-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-iodo-5-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, iodine, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-bromo-2-chloro-4-iodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common approach is through electrophilic aromatic substitution reactions, where the benzene ring undergoes successive substitutions to introduce the desired functional groups. For example, nitration of a halogenated benzene can be followed by halogen exchange reactions to introduce bromine, chlorine, and iodine atoms . Industrial production methods often involve the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-2-chloro-4-iodo-5-nitrobenzene can undergo various chemical reactions, including:

Common reagents for these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Bromo-2-chloro-4-iodo-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-2-chloro-4-iodo-5-nitrobenzene exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the nitro group and the halogen atoms. These groups can activate or deactivate the benzene ring towards further substitution reactions . In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

1-Bromo-2-chloro-4-iodo-5-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

The presence of multiple halogen atoms in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

1-bromo-2-chloro-4-iodo-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClINO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAASTNUYSNSGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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